

# 2-Chloropropionyl piperidine building blocks

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## Compound of Interest

Compound Name:	1-(2-Chloropropanoyl)piperidine-4-carbonitrile
CAS No.:	1850692-67-9
Cat. No.:	B1479031

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An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-Chloropropionyl Piperidine Building Blocks

## Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products due to its ability to confer favorable physicochemical properties like basicity and three-dimensional structure.<sup>[1][2][3]</sup> This guide provides a comprehensive technical overview of 1-(2-chloropropanoyl)piperidine, a versatile bifunctional building block. We delve into the causality behind its synthesis, provide detailed protocols for its preparation and characterization, and explore its strategic application in drug discovery as a reactive intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

## Introduction: The Strategic Value of 1-(2-Chloropropanoyl)piperidine

1-(2-Chloropropanoyl)piperidine is a derivative of piperidine featuring a reactive 2-chloropropionyl group attached to the ring nitrogen. Its value in organic synthesis, particularly in the construction of pharmaceutical lead compounds, stems from its dual functionality:

- **The Piperidine Scaffold:** A saturated N-heterocycle that imparts a non-planar, three-dimensional character to molecules, which can lead to improved binding interactions with protein targets.[4] The piperidine nitrogen provides a basic handle, which can be crucial for modulating solubility and forming salts.
- **The Electrophilic Handle:** The  $\alpha$ -chloro amide moiety serves as a potent electrophile. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) to enable the facile introduction of further molecular complexity.

This combination allows chemists to first establish a core piperidine structure and then use the chloropropionyl group as a reliable anchor point for diversification, making it an ideal building block for creating libraries of compounds for biological screening.

## Physicochemical Properties and Specifications

Specific experimental data for 1-(2-chloropropanoyl)piperidine is not extensively reported in public literature, a common situation for specialized chemical building blocks.[5] Such properties are typically determined empirically upon synthesis. The table below outlines the key parameters and provides predicted or analogous data where available.

Property	Value / Expected Value	Method of Determination
Molecular Formula	C <sub>8</sub> H <sub>14</sub> ClNO	Mass Spectrometry
Molecular Weight	175.66 g/mol	Calculated
Appearance	Colorless to pale yellow oil or low-melting solid	Visual Inspection
Boiling Point	Data not available; expected to be >200 °C at atm. pressure	Thiele Tube or Distillation
Solubility	Soluble in most organic solvents (DCM, EtOAc, THF).	Solubility Test in various solvents.[5]
CAS Number	51148-31-3	

## Synthesis and Mechanism

The most direct and widely employed method for preparing 1-(2-chloropropanoyl)piperidine is the nucleophilic acyl substitution between piperidine and 2-chloropropionyl chloride.

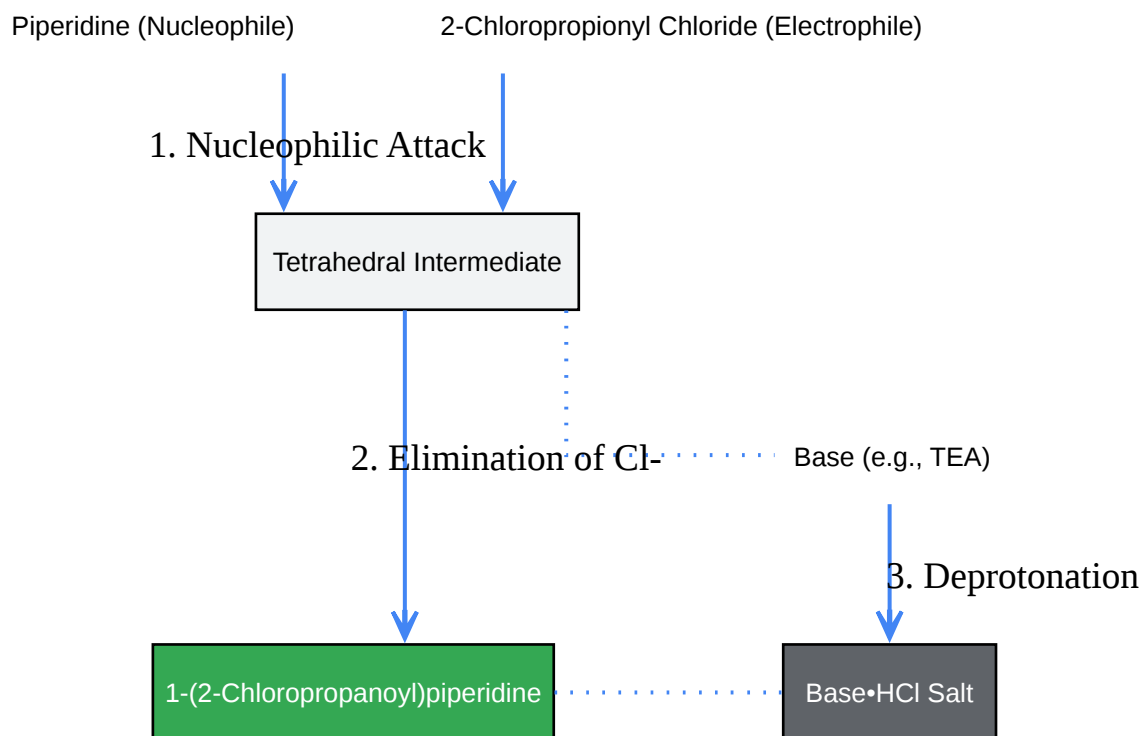
## Reaction Mechanism

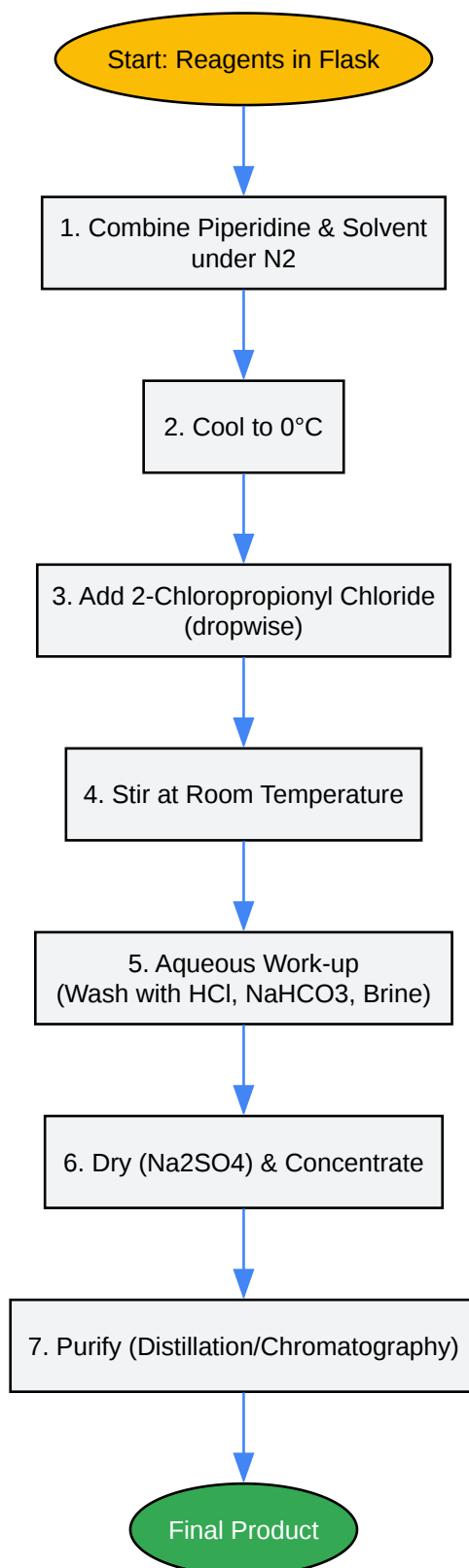
The reaction proceeds via a standard nucleophilic addition-elimination pathway.

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen atom of piperidine (a potent nucleophile) attacks the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride.
- **Tetrahedral Intermediate Formation:** This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.
- **Elimination of Leaving Group:** The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, the chloride ion (Cl<sup>-</sup>).
- **Deprotonation:** A base, typically an excess of piperidine or an added tertiary amine like triethylamine (TEA), removes the proton from the nitrogen atom to yield the final, neutral amide product and the hydrochloride salt of the base.

The use of a non-nucleophilic base like TEA is often preferred to avoid consuming the primary piperidine nucleophile.

## Graphviz Diagram: Synthesis Mechanism





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